molecular formula C18H28O4 B1314249 Diethyl 2,2'-(adamantane-1,3-diyl)diacetate CAS No. 81657-07-0

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

Cat. No. B1314249
CAS RN: 81657-07-0
M. Wt: 308.4 g/mol
InChI Key: OKUZLGBPKJLVJL-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate is a chemical compound with the molecular formula C18H28O4 . It is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The exposure of starting materials to bromine or iodine forms a charge transfer complex by attacking the less substituted methylene group, due to stereo-electronic factors, followed by synchronous cyclization to form the stable 1-adamantyl cation ion pair, leading to the products .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including “Diethyl 2,2’-(adamantane-1,3-diyl)diacetate”, are used in the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The compound is used in the production of monomers. The high reactivity of adamantane derivatives makes them suitable for this purpose .

Creation of Thermally Stable Fuels and Oils

Adamantane derivatives are used in the creation of thermally stable and high-energy fuels and oils . This is due to their unique structural properties and high reactivity .

Development of Bioactive Compounds

“Diethyl 2,2’-(adamantane-1,3-diyl)diacetate” can be used in the development of bioactive compounds . These compounds have potential applications in the pharmaceutical industry .

Production of Pharmaceuticals

The compound is used in the production of pharmaceuticals . The unique properties of adamantane derivatives make them suitable for this purpose .

Creation of Higher Diamond-Like Bulky Polymers

Adamantane derivatives are used in the creation of higher diamond-like bulky polymers such as diamondoids . This is due to their unique structural properties and high reactivity .

Drug Delivery Systems

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .

Surface Recognition Studies

Adamantane derivatives are used in surface recognition studies . This includes the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mechanism of Action

Mode of Action

This suggests that DADDA may interact with its targets by providing a protective layer, enabling the formulation of reactive, malodorous, or toxic compounds .

Pharmacokinetics

41) and formula (C18H28O4) suggest that it may have certain pharmacokinetic properties

Action Environment

The action of DADDA may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by the recommendation for storage at room temperature

properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZLGBPKJLVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543462
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

CAS RN

81657-07-0
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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